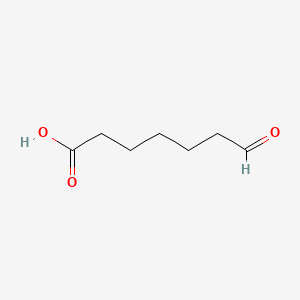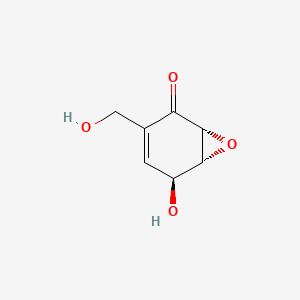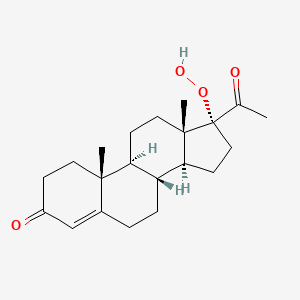
7-Oxoheptanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Oxoheptanoic acid and similar medium-chain oxo-acids can be approached through various chemical pathways. Recent advances have focused on microwave-assisted syntheses, which offer enhanced reaction rates, higher yields, and increased chemoselectivity compared to conventional methods. Microwave-assisted techniques have been applied to synthesize bioactive seven-membered and macro-sized heterocycles, potentially including 7-Oxoheptanoic acid derivatives, highlighting the utility of this approach in generating compounds with therapeutic applications (Driowya et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of 7-Oxoheptanoic acid is crucial for exploring its reactivity and properties. Structural analysis often involves computational methods and spectroscopic techniques to elucidate the conformation, electronic distribution, and intermolecular interactions. While specific studies on 7-Oxoheptanoic acid's structure are not directly cited here, methodologies similar to those used for analyzing hydroxycinnamic acids and their structure-activity relationships can be applied to investigate its molecular features and potential bioactivity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
7-Oxoheptanoic acid can undergo various chemical reactions, reflecting its reactivity towards different reagents and conditions. Its oxo-group allows for reactions typical for carbonyl compounds, including reductions, oxidations, and formation of derivatives through nucleophilic addition. The specific reactivity patterns can be inferred from studies on similar oxo-acids, where the influence of the carbonyl group on reactivity and the potential for forming diverse derivatives have been explored (Jarboe et al., 2013).
Physical Properties Analysis
The physical properties of 7-Oxoheptanoic acid, such as melting point, boiling point, solubility, and density, are essential for its handling and application in various processes. These properties depend on the molecular structure, particularly the length of the carbon chain and the presence of functional groups. Research on the physical properties of similar compounds can provide valuable insights into the behavior of 7-Oxoheptanoic acid under different conditions.
Chemical Properties Analysis
The chemical properties of 7-Oxoheptanoic acid, including acidity, reactivity towards nucleophiles and electrophiles, and stability, are critical for its functional applications. The oxo-group significantly influences its acid-base behavior, making it an interesting subject for studies on carboxylic acid derivatives and their roles in biological systems or industrial processes. Insights into the chemical properties can be derived from studies focused on the reactivity and applications of carboxylic acids and their derivatives in various contexts (Shih et al., 2004).
Aplicaciones Científicas De Investigación
7-Oxoheptanoic acid has been utilized in the synthesis of prostaglandins, specifically through the preparation of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one. This compound is synthesized from 7-Oxoheptanoic acid using several methods, including reactions with cycloheptanone and suberic acid (Ballini & Petrini, 1984).
The monitoring of the conversion of cycloheptanone to methyl 7-oxoheptanoate via gas chromatography is another application. This process is crucial in the efficient preparation of methyl 7-oxoheptanoate, an important intermediate for prostaglandin synthesis (Wakharkar, Biswas, Borate, & Ponde, 1994).
Another significant use of 7-Oxoheptanoic acid is in the preparation of ethyl 5-oxoheptanoate, a precursor in procedures for synthesizing 2-methyl-1,3-cyclohexanedione. This compound serves as an alternative to high-pressure hydrogenation methods (Chattopadhyay, Banerjee, & Sarma, 1979).
The compound has also been involved in improved synthesis methods, such as the reaction of cycloheptanone with potassium persulfate, leading to derivatives like ethyl or methyl 7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).
Furthermore, 7-Oxoheptanoic acid derivatives have been characterized using mass spectrometry, particularly in studying fragmentation mechanisms in the gas phase, which is critical for understanding its chemical behavior (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMTFUTWFAVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189488 | |
| Record name | 7-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxoheptanoic acid | |
CAS RN |
35923-65-0 | |
| Record name | 7-Oxoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)


![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)



![N-cyclopentyl-2-benzo[e]benzofurancarboxamide](/img/structure/B1201826.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)

